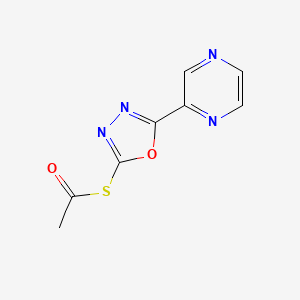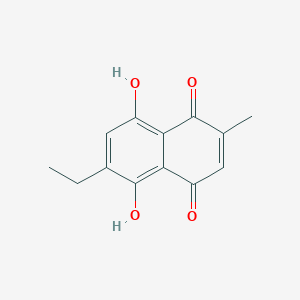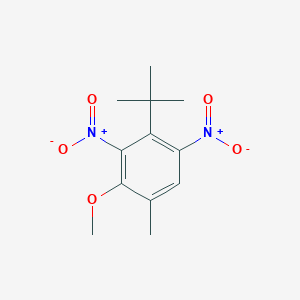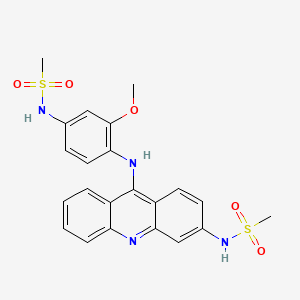
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, an acridine moiety, and a methanesulfonamide group, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, often using reagents like sodium methoxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or amines in aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the acridine core’s known interactions with DNA.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting replication and transcription processes, which can lead to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-(3-Methoxy-4-((3-(methylamino)-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(3-Methoxy-4-((3-(methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
N-(3-Methoxy-4-((3-((methylsulfonyl)amino)-9-acridinyl)amino)phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methanesulfonamide groups enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
97869-50-6 |
|---|---|
分子式 |
C22H22N4O5S2 |
分子量 |
486.6 g/mol |
IUPAC名 |
N-[4-[[3-(methanesulfonamido)acridin-9-yl]amino]-3-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O5S2/c1-31-21-13-15(26-33(3,29)30)9-11-19(21)24-22-16-6-4-5-7-18(16)23-20-12-14(8-10-17(20)22)25-32(2,27)28/h4-13,25-26H,1-3H3,(H,23,24) |
InChIキー |
IASYDGLWRGAEQA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



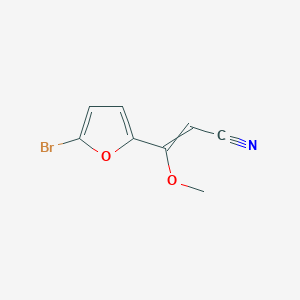
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
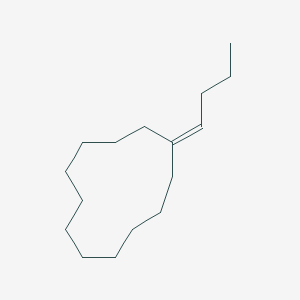


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
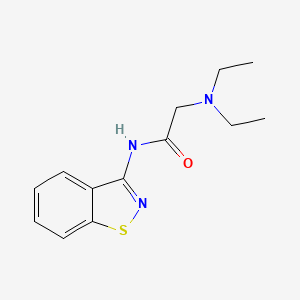
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)

